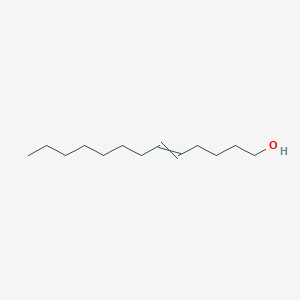![molecular formula C23H23N5O5 B14497824 Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- CAS No. 65072-53-9](/img/structure/B14497824.png)
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-: is an organic compound primarily used as a red colorant dye in textiles and fabrics . This compound is not naturally produced in the environment and is known for its persistence and low bioaccumulation potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- involves multiple steps, including the diazotization of 4-nitroaniline followed by coupling with a suitable benzamide derivative. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to monitor the reaction parameters and the final product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can occur at different positions on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- has several scientific research applications, including:
Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including its use as a diagnostic dye.
Industry: Widely used as a red colorant in textiles, fabrics, and other industrial applications.
Mécanisme D'action
The mechanism of action of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound’s azo group can undergo reduction to form amines, which can further interact with biological molecules. The specific pathways involved depend on the biological system and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-[5-[bis(2-acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Similar in structure but with acetyloxy groups instead of hydroxyethyl groups.
Benzamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-: Contains methoxyethyl groups instead of hydroxyethyl groups.
Uniqueness
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]- is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for use as a red colorant dye in various industrial applications .
Propriétés
Numéro CAS |
65072-53-9 |
|---|---|
Formule moléculaire |
C23H23N5O5 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C23H23N5O5/c29-14-12-27(13-15-30)20-10-11-21(26-25-18-6-8-19(9-7-18)28(32)33)22(16-20)24-23(31)17-4-2-1-3-5-17/h1-11,16,29-30H,12-15H2,(H,24,31) |
Clé InChI |
UCOVGGMONFBUAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCO)CCO)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
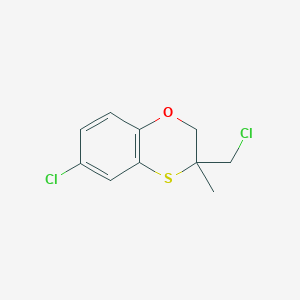
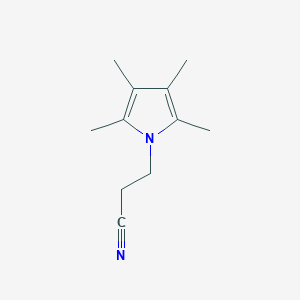
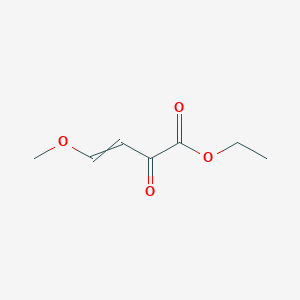


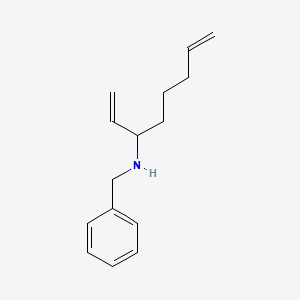
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
